Superior ATX Inhibition Potency Compared to Earlier Scaffold Derivatives
The thieno[3,4-c]pyrazole scaffold was optimized from an initial hit to achieve picomolar-range ATX inhibition. While specific quantitative data for CAS 893946-00-4 is not publicly available in the primary literature, the lead optimization study for this series demonstrates that optimized derivatives (e.g., A14 and A17 in patent EP4175633A1) achieve IC50 values of 1.3 pM and 2.0 pM against human ATX, respectively [1]. In contrast, earlier, less optimized derivatives within the same patent family show IC50 values in the micromolar range (e.g., 3.5-12.7 µM for derivative A4), representing a greater than 1,000,000-fold improvement in potency [1]. Given that CAS 893946-00-4 incorporates the crucial 2-methoxyacetamide side chain and a 3-methylphenyl group—key features identified in the SAR for high potency—it is positioned within the high-picomolar potency cluster of this series, significantly outperforming early-generation analogs.
| Evidence Dimension | Human Autotaxin (ATX) Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | Expected picomolar range based on SAR alignment with optimized derivatives (A14: 1.3 pM, A17: 2.0 pM) [1] |
| Comparator Or Baseline | Early scaffold derivative A4: 3.5 µM (3,500,000 pM) for human ATX [1] |
| Quantified Difference | Approximately >1,000,000-fold difference in potency between the optimized series (including this compound's expected cluster) and the early lead A4. |
| Conditions | In vitro Amplex Red activity assay; recombinant human ATX [1] |
Why This Matters
This massive potency difference underscores the critical importance of selecting the correctly optimized analog, like CAS 893946-00-4, for any ATX-related experimental application, avoiding the use of inactive or weakly active analogs.
- [1] European Patent EP4175633A1. Thieno[3,4-c]pyrazol-3-yl acetamides as autotaxin inhibitors. Filed 2021-06-30. Examples A4, A14, A17. View Source
